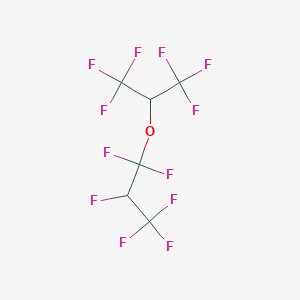
Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)-: is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity under specific conditions. It is commonly used in various industrial and scientific applications due to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)- typically involves the reaction of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the gas phase. This reaction is carried out at temperatures ranging from 250 to 400°C in the presence of a catalyst, such as trivalent chromium (e.g., chromium(III) chloride) supported on carbon .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a solvent and reagent in various organic synthesis reactions. Its high polarity and stability make it suitable for facilitating complex chemical transformations .
Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s unique properties are being explored for potential use in drug delivery systems and as a component in biomedical materials.
Industry: Industrially, the compound is employed as a fire suppression agent, refrigerant, heat transfer medium, and dielectric gas.
Mécanisme D'action
The mechanism by which Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)- exerts its effects is primarily through its chemical reactivity and stability. The multiple fluorine atoms create a highly electronegative environment, which influences the compound’s interactions with other molecules. This can lead to the formation of stable complexes and intermediates in various chemical reactions.
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexafluoropropane: Another fluorinated propane derivative with similar stability and reactivity.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used in similar applications but with different chemical properties.
Uniqueness: Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)- stands out due to its specific structural configuration, which imparts unique reactivity and stability. The presence of the hexafluoropropoxy group differentiates it from other fluorinated propanes, providing distinct chemical and physical properties.
Propriétés
Numéro CAS |
25352-92-5 |
|---|---|
Formule moléculaire |
C6H2F12O |
Poids moléculaire |
318.06 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)propane |
InChI |
InChI=1S/C6H2F12O/c7-1(3(8,9)10)6(17,18)19-2(4(11,12)13)5(14,15)16/h1-2H |
Clé InChI |
CWWALFPKUNDCES-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)(C(F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


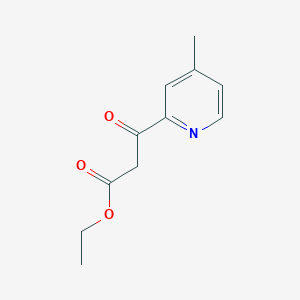
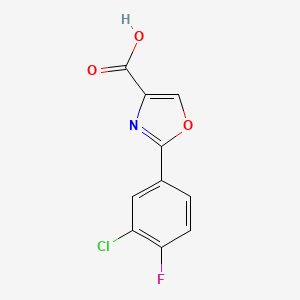
![2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid](/img/structure/B12081182.png)

![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)
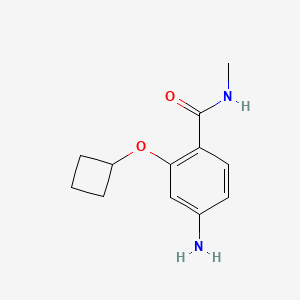
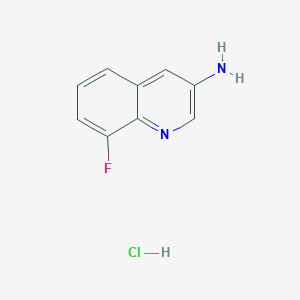

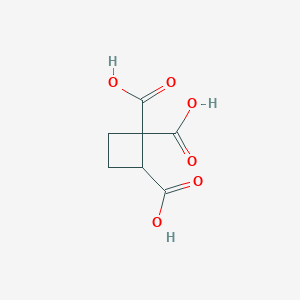
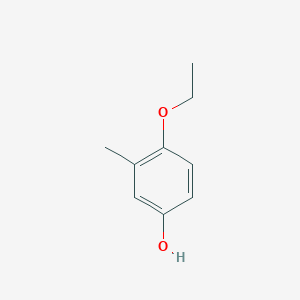


amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)

